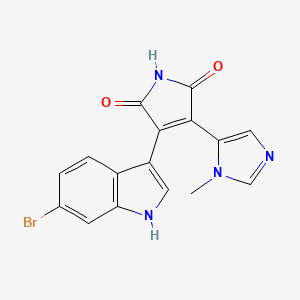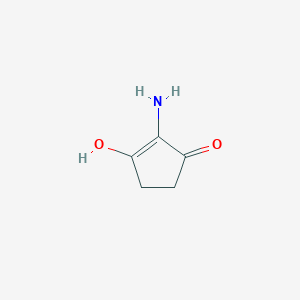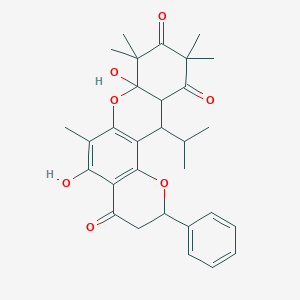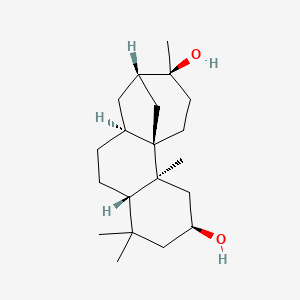
(-)-Dihydroguaiaretic acid
Übersicht
Beschreibung
(-)-Dihydroguaiaretic acid is a natural product found in Eupomatia laurina, Saururus chinensis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Cancer Cell Growth
DHGA, isolated from Myristica fragrans, has shown potential in cancer treatment. It was found to inhibit the formation of fos-jun-DNA complex, a transcription factor action involved in cancer cell proliferation. This inhibition was observed with an IC50 value of 0.21 micromol. In vitro studies also demonstrated the suppression of leukemia, lung cancer, and colon cancer by DHGA (Park, Lee, & Yang, 1998).
Antifeedant Properties
Extracts from the freshwater macrophyte Saururus cernuus containing DHGA derivatives demonstrated antifeedant properties against omnivorous crayfish, suggesting potential applications in pest control (Kubanek et al., 2000).
Anti-Inflammatory and Anti-Asthmatic Effects
MDGA, a variant of DHGA, isolated from Saururus chinensis, was found to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase in mouse bone marrow-derived mast cells. This compound also inhibited the production of leukotriene C4 and the degranulation reaction in these cells, indicating potential for anti-inflammatory drug development (Moon et al., 2008).
Molecular Structure and Extraction
Research on the molecular structure of meso-dihydroguaiaretic acid, a naturally occurring lignan extracted from various plants including Larrea tridentata, provided insights into its chemical properties and potential applications (Salinas-Salazar et al., 2009).
Metabolic Characterization
A study on the metabolic characterization of MDGA in liver microsomes and mice revealed insights into its metabolic stability and potential interactions with cytochrome P450 enzymes. This understanding is crucial for the development of MDGA as a pharmacological agent (Jeon et al., 2015).
Potential Mechanism of Action Against Mycobacterium tuberculosis
The potential mechanism of action of MDGA against Mycobacterium tuberculosis H37Rv was investigated, suggesting inhibition of coenzyme A transferase. This finding provides a basis for the development of new anti-tuberculosis drugs (Clemente-Soto et al., 2014).
Effects on Hepatic Stellate Cells and TGF-beta1 Expression
MDGA from Machilus thunbergii was found to inhibit the activation of hepatic stellate cells and down-regulate TGF-beta1 gene expression, indicating potential therapeutic applications for liver fibrosis (Park et al., 2005).
Skin Aging Prevention
MDGA from Machilus thunbergii was shown to inhibit UV-induced MMP-9 expression in human keratinocyte cells, suggesting its use in preventing premature skin aging (Moon & Chung, 2005).
Eigenschaften
IUPAC Name |
4-[(2R,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOLUXMYYCTRR-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)OC)[C@H](C)CC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124649-78-1 | |
| Record name | (-)-Dihydroguaiaretic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124649-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroguaiaretic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124649781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROGUAIARETIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8DW2Y2JBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (-)-Dihydroguaiaretic acid ((-)-DGA) has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) []. This inhibition is non-competitive, meaning (-)-DGA doesn't directly compete with the substrate for the active site. Instead, it likely binds to an allosteric site on PTP1B, affecting the enzyme's conformation and activity. This inhibition leads to increased tyrosine phosphorylation of the insulin receptor, potentially enhancing intracellular insulin signaling []. (-)-DGA also inhibits the alpha subunit of coenzyme A transferase in Mycobacterium tuberculosis H37Rv, disrupting geraniol and methylnaphthalene degradation pathways []. This leads to the accumulation of these compounds within the bacteria, ultimately causing membrane destabilization and cell death []. Additionally, (-)-DGA suppresses TGF-β1 gene expression in activated hepatic stellate cells by inhibiting AP-1 activity, leading to reduced collagen synthesis [].
ANone:
- Spectroscopic data: For detailed 1H- and 13C-NMR spectroscopic data, refer to []. The crystal structure and key structural features are described in [].
ANone: Limited information is available regarding the material compatibility and stability of (-)-DGA under various conditions. Studies primarily focus on its biological activity and potential applications in medicine and agriculture. Further research is needed to explore its material compatibility and stability for broader applications.
ANone:
- Stereochemistry: The stereochemistry of (-)-DGA plays a crucial role in its antimicrobial activity. Both (+)- and this compound exhibit antibacterial and antifungal activity, while meso-dihydroguaiaretic acid shows only antifungal activity [].
- Oxidation: Oxidation of the dihydroguaiaretic acid scaffold to the corresponding 7,7'-dioxodihydroguaiaretic acid (ODGA) reduces both antibacterial and antifungal activities [].
- Fluorination: Introducing fluorine atoms into the structure of (-)-DGA can enhance its antifungal activity, as observed with 3-fluoro-3'-methoxylignan-4'-ol and other fluorinated derivatives [].
ANone: The provided research primarily focuses on the biological activity and potential applications of (-)-DGA. Information regarding specific SHE regulations, compliance, risk minimization, and responsible practices is not discussed. It is crucial to consult relevant regulatory guidelines and conduct thorough safety assessments before any large-scale production or application.
ANone:
- In vitro efficacy: (-)-DGA exhibits a range of in vitro activities, including:
- Inhibition of PTP1B in 32D cells overexpressing the insulin receptor []
- Suppression of SOS-inducing activity of Trp-P-1 and aflatoxin B1 in Salmonella typhimurium TA1535/pSK1002 umu test []
- Induction of caspase-3 activity and DNA fragmentation in HL-60 cells []
- Stimulation of osteoblast differentiation in mouse osteoblast cultures []
- Inhibition of beta-carotene-15,15'-dioxygenase activity in pig intestinal homogenate and Caco-2 cells []
- Antibacterial and antimycobacterial activity against various bacterial strains []
- In vivo efficacy: (-)-DGA demonstrated a protective effect against lipopolysaccharide-induced acute respiratory distress syndrome (ARDS) in mice by attenuating neutrophil infiltration and lung damage [].
- Clinical trials: Clinical studies evaluating the effects of chewing gum containing (-)-DGA on gingival health have shown improvements in gingival inflammation and plaque reduction [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid](/img/structure/B1251840.png)
